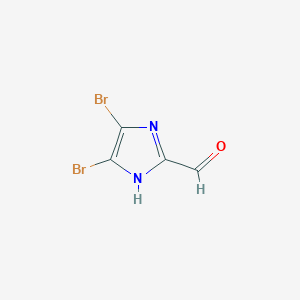

4,5-Dibromo-1H-imidazole-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 4,5-Dibromo-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

106848-46-8 |

|---|---|

Molekularformel |

C4H2Br2N2O |

Molekulargewicht |

253.88 g/mol |

IUPAC-Name |

4,5-dibromo-1H-imidazole-2-carbaldehyde |

InChI |

InChI=1S/C4H2Br2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8) |

InChI-Schlüssel |

PTXUTZHXTGRTQK-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)C1=NC(=C(N1)Br)Br |

Herkunft des Produkts |

United States |

Introduction: The Strategic Importance of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage with a wide array of biological targets.[1][2][3] 4,5-Dibromo-1H-imidazole-2-carbaldehyde emerges as a particularly valuable building block within this class. Its structure is strategically functionalized: the aldehyde group at the 2-position serves as a versatile handle for a multitude of chemical transformations, while the bromine atoms at the 4- and 5-positions provide key sites for late-stage diversification through modern cross-coupling methodologies.[1] This trifecta of reactive sites makes the molecule an exceptionally powerful precursor for constructing complex molecular architectures, particularly in the rational design of novel therapeutics for oncology, infectious diseases, and neurological disorders.[2][4][5] This guide offers a comprehensive exploration of its chemical properties, reactivity, and synthetic utility.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its effective use in a laboratory setting. The key physicochemical data for 4,5-Dibromo-1H-imidazole-2-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 106848-46-8 | AiFChem[6] |

| Molecular Formula | C₄H₂Br₂N₂O | PubChem (Inferred) |

| Molecular Weight | 253.88 g/mol | PubChem (Inferred) |

| IUPAC Name | 4,5-dibromo-1H-imidazole-2-carbaldehyde | N/A |

| Appearance | Typically a solid at room temperature | General Knowledge |

Note: Data for the exact molecule is limited. The molecular formula and weight are calculated based on the structure. The parent compound, 4,5-Dibromo-1H-imidazole, is a solid.[7]

Synthesis and Purification: A Strategic Approach

While a specific, peer-reviewed synthesis for 4,5-Dibromo-1H-imidazole-2-carbaldehyde is not prominently documented, its synthesis can be logically approached through established methods in heterocyclic chemistry. A plausible and efficient strategy involves the direct bromination of a protected imidazole-2-carbaldehyde precursor. This approach prevents unwanted side reactions at the N-H position and ensures regioselective bromination at the electron-rich C4 and C5 positions.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process: protection of the imidazole nitrogen followed by electrophilic bromination.

Caption: A plausible synthetic pathway for 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

Generalized Experimental Protocol: Synthesis

-

Protection: To a solution of 1H-imidazole-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable base like sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add a protecting group reagent, for instance, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq).[8] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up & Isolation: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-protected imidazole-2-carbaldehyde.

-

Bromination: Dissolve the protected intermediate (1.0 eq) in a solvent like acetonitrile. Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Deprotection & Final Purification: Following bromination, the protecting group is removed. For a SEM group, this can be achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions. After deprotection, the final product, 4,5-Dibromo-1H-imidazole-2-carbaldehyde, is isolated and purified, typically by recrystallization or column chromatography, to achieve high purity.

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for the unambiguous structural confirmation of synthetic compounds.[9] While a complete experimental dataset for this specific molecule is not publicly available, a predictive profile can be constructed based on its functional groups and data from analogous structures.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed insight into the carbon-hydrogen framework.[9][12]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CHO | 9.5 - 10.0 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. |

| N-H | 13.0 - 14.0 | Broad Singlet (br s) | The imidazole N-H proton is acidic and often appears as a broad signal at a low field. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C HO | 180 - 185 | The carbonyl carbon resonance is characteristic and appears significantly downfield. |

| C2 | 140 - 145 | Carbon bearing the aldehyde group. |

| C4 / C5 | 115 - 125 | The two bromine-substituted carbons are expected to be in this region, shifted upfield relative to unsubstituted imidazole carbons due to the heavy atom effect. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9][10]

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Broad |

| C-H Stretch (Aldehyde) | 2850 - 2750 | Medium, often two bands |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| C=N & C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS)

MS determines the molecular weight and can reveal structural information through fragmentation.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Notes |

| 252 / 254 / 256 | [M]⁺ | The molecular ion peak will exhibit a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

| 225 / 227 / 229 | [M-CHO]⁺ | A likely fragmentation pattern corresponding to the loss of the formyl group. |

Chemical Reactivity and Synthetic Potential

The true utility of 4,5-Dibromo-1H-imidazole-2-carbaldehyde lies in its diverse reactivity, offering multiple avenues for molecular elaboration.

Caption: Key reactive sites and potential transformations of the title compound.

Aldehyde Group Chemistry

The aldehyde at the C2 position is a classic electrophilic site, readily participating in a wide range of reactions:

-

Oxidation: Can be easily oxidized to the corresponding 4,5-dibromo-1H-imidazole-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the alcohol, (4,5-dibromo-1H-imidazol-2-yl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It serves as an excellent electrophile for reactions with nucleophiles. This includes the formation of imines/Schiff bases with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines, providing a gateway to more complex heterocyclic systems.[13]

-

Hydration: In protic solvents like water or methanol, the aldehyde can exist in equilibrium with its gem-diol or hemiacetal form, a factor to consider in reaction and characterization conditions.[14]

Imidazole Ring Reactivity

-

N-H Functionalization: The proton on the imidazole nitrogen is acidic and can be deprotonated with a base. The resulting imidazolate anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation to introduce a wide variety of substituents, which can modulate the compound's steric and electronic properties.

-

C-Br Cross-Coupling: The bromine atoms at C4 and C5 are the molecule's most powerful handles for diversification. They are ideal substrates for palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic, and potentially sequential, introduction of aryl, heteroaryl, alkyl, or amino groups via Suzuki, Stille, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the rapid construction of large and diverse compound libraries.

Applications in Drug Discovery and Materials Science

The structural features of 4,5-Dibromo-1H-imidazole-2-carbaldehyde make it a high-value intermediate in several fields:

-

Medicinal Chemistry: As a highly functionalized scaffold, it is an ideal starting point for synthesizing inhibitors of enzymes like kinases, a major target class in oncology.[3] The imidazole core can act as a hinge-binding motif, while the substituents derived from the aldehyde and bromine atoms can be tailored to occupy specific pockets in an enzyme's active site. Its derivatives are also explored for antiviral and antimicrobial applications.[5]

-

Materials Science: The multiple nitrogen atoms and the potential for derivatization make this and related imidazole structures excellent ligands for creating metal-organic frameworks (MOFs) or functionalized polymers.[3][4]

Safety and Handling

While specific toxicity data for 4,5-Dibromo-1H-imidazole-2-carbaldehyde is not available, data for the parent compound, 4,5-dibromo-1H-imidazole, indicates significant hazards.[7] It is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[7] Therefore, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[4]

-

Handling: Avoid inhalation of dust and prevent contact with skin and eyes.

Conclusion

4,5-Dibromo-1H-imidazole-2-carbaldehyde is a synthetically versatile and strategically important molecule. The combination of a reactive aldehyde and two cross-coupling-ready bromine atoms on a biologically relevant imidazole core provides researchers with a powerful platform for the efficient construction of complex molecules. Its well-defined reactive sites allow for controlled, sequential functionalization, making it an invaluable tool in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to unlocking its full scientific potential.

References

- 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde — Chemical Substance Information. ECHA.

- 106848-46-8 | 4,5-Dibromo-1H-imidazole-2-carbaldehyde. AiFChem.

- 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605. PubChem.

- 4,5-dibromo-1-methyl-1h-imidazole-2-carbaldehyde. PubChemLite.

- CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde. CymitQuimica.

- Synthesis of 1‐protected 2‐aryl‐4,5‐dibromo‐1H‐imidazoles 222 and.... ResearchGate.

- 4,5-dibromo-1-ethyl-1h-imidazole-2-carbaldehyde. PubChemLite.

- 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.

- A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles. Benchchem.

- 5-bromo-1-methyl-1H-imidazole-4-carbaldehyde | 79326-90-2. MilliporeSigma.

- Imidazole synthesis. Organic Chemistry Portal.

- 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Chemsrc.

- A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility. Benchchem.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

- 1H-Imidazole-4-carbaldehyde: properties, applications and safety. ChemicalBook.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH.

- Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide. Benchchem.

- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.

- Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. ResearchGate.

- Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar.

- Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide. Benchchem.

- Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.

- Imidazo[4,5-d]imidazole as a precursor for novel materials. Benchchem.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 106848-46-8 | 4,5-Dibromo-1H-imidazole-2-carbaldehyde - AiFChem [aifchem.com]

- 7. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 14. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4,5-Dibromo-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its prevalence in natural products and pharmaceuticals underscores its importance as a privileged scaffold in drug discovery.[1][2][3] Specifically, substituted imidazole-2-carbaldehydes serve as versatile synthetic intermediates for the elaboration of more complex molecular architectures.[1][4][5] The title compound, 4,5-Dibromo-1H-imidazole-2-carbaldehyde, with its reactive aldehyde functionality and halogenated imidazole ring, presents a unique building block for the synthesis of novel therapeutic agents and functional materials. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the aldehyde group is amenable to a wide range of chemical transformations.[6]

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,5-Dibromo-1H-imidazole-2-carbaldehyde. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive profile. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development.

| Identifier | Value | Source |

| Chemical Name | 4,5-Dibromo-1H-imidazole-2-carbaldehyde | AiFChem |

| CAS Number | 106848-46-8 | AiFChem[7] |

| Molecular Formula | C₄H₂Br₂N₂O | (Calculated) |

| Molecular Weight | 269.88 g/mol | (Calculated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 4,5-Dibromo-1H-imidazole-2-carbaldehyde is expected to be relatively simple, exhibiting two key signals.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic imidazole ring. Its chemical shift is a characteristic feature. |

| Imidazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring is acidic and its signal is often broad due to quadrupole broadening and chemical exchange. The exact chemical shift can be highly dependent on the solvent and concentration. |

Causality Behind Predictions: The predicted chemical shifts are based on data from related imidazole-carbaldehyde derivatives.[1][8] The strong deshielding of the aldehyde proton is a consistent feature in such compounds. The broadness and downfield shift of the N-H proton are characteristic of N-H protons in nitrogen-containing aromatic heterocycles.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon is significantly deshielded and will appear far downfield. |

| C2 (imidazole ring) | 145 - 155 | The carbon atom to which the aldehyde is attached will be influenced by both the ring nitrogens and the carbonyl group. |

| C4/C5 (imidazole ring) | 115 - 130 | These two carbon atoms are substituted with bromine, which will influence their chemical shifts through inductive and resonance effects. Due to the potential for tautomerism in the solid state or in solution, these may appear as a single averaged signal or two distinct signals. |

Self-Validating System: The combination of the highly deshielded aldehyde carbon and the characteristic shifts of the brominated imidazole ring carbons would provide a strong, self-validating fingerprint for the confirmation of the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 4,5-Dibromo-1H-imidazole-2-carbaldehyde is expected to be dominated by absorptions corresponding to the N-H, C=O, and C=N/C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (imidazole) | 3300 - 3100 | Broad, Medium | The broadness is due to hydrogen bonding. |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium to Weak | This is a characteristic, though sometimes weak, absorption for aldehydes. |

| C=O stretch (aldehyde) | 1700 - 1680 | Strong | This will likely be the most intense peak in the spectrum, characteristic of a conjugated aldehyde. |

| C=N/C=C stretch (imidazole ring) | 1600 - 1450 | Medium to Strong | A series of bands is expected for the aromatic ring vibrations. |

Field-Proven Insights: The positions of these bands are consistent with a vast body of literature on heterocyclic aldehydes.[9][10][11] The strong carbonyl stretch is a definitive marker for the aldehyde functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5-Dibromo-1H-imidazole-2-carbaldehyde, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z Value | Ion | Notes |

| 268, 270, 272 | [M]⁺ | The molecular ion peak will exhibit a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This is a key diagnostic feature. |

| 241, 243, 245 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for aldehydes. |

| 190, 192 | [M-Br]⁺ | Loss of a bromine atom. |

| 111 | [M-2Br]⁺ | Loss of both bromine atoms. |

Authoritative Grounding: The predicted fragmentation pattern is based on established principles of mass spectrometry and observed patterns for related halogenated heterocyclic compounds.[12][13][14]

Experimental Protocols: A Generalized Approach

The following are generalized, yet detailed, protocols for the synthesis and spectroscopic characterization of 4,5-Dibromo-1H-imidazole-2-carbaldehyde, based on established methodologies for similar compounds.[5][15][16][17]

Synthesis and Purification

A potential synthetic route to 4,5-Dibromo-1H-imidazole-2-carbaldehyde involves the formylation of 4,5-dibromo-1H-imidazole.

-

Reaction Setup: To a solution of 4,5-dibromo-1H-imidazole in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.

-

Deprotonation: Add a strong base such as n-butyllithium or LDA dropwise to deprotonate the imidazole at the C2 position.

-

Formylation: After stirring for a period to ensure complete deprotonation, add a formylating agent such as anhydrous DMF.

-

Quenching and Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure

Caption: Structure of 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

Conclusion

4,5-Dibromo-1H-imidazole-2-carbaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While direct experimental spectroscopic data is limited, a comprehensive predictive profile can be established based on the analysis of closely related compounds and fundamental spectroscopic principles. This guide provides researchers with a solid foundation for the identification, characterization, and utilization of this important molecule. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a self-validating framework for future studies involving 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

References

- Vertex AI Search. (n.d.). 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde — Chemical Substance Information.

- Molport. (n.d.). 4,5-dibromo-1-ethyl-1H-imidazole-2-carbaldehyde | 2060035-12-1.

- AiFChem. (n.d.). 106848-46-8 | 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds.

- PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-.

- PubChemLite. (n.d.). 4,5-dibromo-1-methyl-1h-imidazole-2-carbaldehyde.

- PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- RSC Publishing. (2021, June 22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.

- DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.

- PubChemLite. (n.d.). 4,5-dibromo-1-ethyl-1h-imidazole-2-carbaldehyde.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- Semantic Scholar. (n.d.). Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives.

- CymitQuimica. (n.d.). CAS 3034-50-2: 4(5)-imidazolecarboxaldehyde.

- ResearchGate. (n.d.). Synthesis of 1‐protected 2‐aryl‐4,5‐dibromo‐1H‐imidazoles 222 and...

- (n.d.). md2_2022_02_26_kim_md-d-21-06135_sdc4.docx.

- Benchchem. (n.d.). Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide.

- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.

- MDPI. (2020, May 18). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

- (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.

- (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.

- NIST WebBook. (n.d.). Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-.

- Journal of Neonatal Surgery. (2025, July 9). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents.

-

(n.d.). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][18]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents | Journal of Neonatal Surgery [jneonatalsurg.com]

- 4. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 106848-46-8 | 4,5-Dibromo-1H-imidazole-2-carbaldehyde - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 12. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 4,5-dibromo-1-methyl-1h-imidazole-2-carbaldehyde (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]

- 14. PubChemLite - 4,5-dibromo-1-ethyl-1h-imidazole-2-carbaldehyde (C6H6Br2N2O) [pubchemlite.lcsb.uni.lu]

- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 16. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole [mdpi.com]

- 17. nanobioletters.com [nanobioletters.com]

- 18. nextsds.com [nextsds.com]

Physiochemical Profiling and Reactivity Dynamics of 4,5-Dibromo-1H-imidazole-2-carbaldehyde: A Technical Guide for Advanced Synthesis

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and materials science, I frequently observe that the successful integration of complex building blocks into drug discovery or materials pipelines hinges on a deep understanding of their physiochemical properties. 4,5-Dibromo-1H-imidazole-2-carbaldehyde (CAS: 106848-46-8) is a highly functionalized, electron-deficient scaffold. It serves as a critical intermediate in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, novel fluorescent BOPIM dyes, and complex cross-coupled architectures.

This whitepaper deconstructs the physical properties, electronic causality, and experimental handling of this compound, providing a self-validating framework for researchers to optimize its use in advanced synthetic workflows.

Molecular Architecture & Electronic Causality

To manipulate 4,5-Dibromo-1H-imidazole-2-carbaldehyde effectively, one must first understand the conflicting electronic forces at play within its structure. The compound consists of an amphoteric imidazole core flanked by two highly electronegative bromine atoms at the C4 and C5 positions, and a strongly electron-withdrawing carbaldehyde group at the C2 position[1].

The Causality of Reactivity

-

Hyper-Acidic N-H Proton: In an unsubstituted imidazole, the N-H proton is only weakly acidic. However, the dual inductive (-I) effects of the C4/C5 bromines, combined with the resonance (-M) effect of the C2-aldehyde, strip electron density from the ring. This drastically lowers the pKa of the N-H bond, making it highly susceptible to deprotonation even with mild bases.

-

Electrophilic C2 Center: The carbaldehyde group is primed for nucleophilic attack, making it an ideal anchor for Schiff base formation or reductive amination.

-

Orthogonal Cross-Coupling Sites: The C4 and C5 carbon-bromine bonds are relatively weak and highly polarized, making them excellent candidates for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2]. However, the free N-H must be protected to prevent the formation of stable, inactive palladium-imidazole complexes (catalyst poisoning).

Fig 1. Electronic reactivity map of 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

Quantitative Physiochemical Profile

The physical state and solubility profile of this compound are heavily dictated by its halogenated nature. The heavy bromine atoms contribute to a high molecular weight (253.88 g/mol )[1] and a dense crystalline lattice. Unsubstituted imidazole-2-carbaldehyde exhibits a melting point of approximately 209 °C[3]. The addition of two bromine atoms increases van der Waals interactions, resulting in a dense, high-melting solid. Similar polyhalogenated imidazoles exhibit densities exceeding 2.5 g/cm³[4].

Table 1: Fundamental Chemical Identification

| Property | Value | Causality / Implication |

| CAS Number | 106848-46-8[1] | Primary identifier for procurement and safety tracking. |

| Molecular Formula | C4H2Br2N2O[1] | High halogen ratio dictates poor aqueous solubility. |

| Molecular Weight | 253.88 g/mol [1] | High mass-to-carbon ratio; requires precise stoichiometric weighing. |

| SMILES | O=CC1NC(Br)=C(Br)[1] | Useful for computational modeling of steric hindrance. |

Table 2: Extrapolated & Predicted Physiochemical Properties

| Property | Estimated Value | Experimental Relevance |

| Physical State | Crystalline Solid | Requires thorough milling or sonication for homogenous dissolution. |

| Density | ~2.5 - 2.6 g/cm³[4] | Compound will settle rapidly in low-density solvents; vigorous stirring required. |

| Solubility | Soluble in DMF, DMSO, THF | Highly polar aprotic solvents are required to disrupt intermolecular hydrogen bonding. |

| Melting Point | > 200 °C (Dec.)[3] | Indicates high thermal stability, suitable for high-temperature reflux conditions. |

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility in your synthesis, physical properties must be empirically verified before scaling up. Below are field-proven, self-validating protocols for characterizing and utilizing this scaffold.

Protocol 1: Potentiometric Determination of Apparent pKa

Because the heavy halogenation renders the compound sparingly soluble in pure water, a co-solvent system is mandatory. This protocol uses a Yasuda-Shedlovsky extrapolation to ensure accuracy.

-

Solvent Preparation: Prepare a 50% (v/v) Methanol/Water solution containing 0.15 M KCl to maintain a constant ionic strength.

-

Analyte Preparation: Dissolve 10 mg of 4,5-Dibromo-1H-imidazole-2-carbaldehyde in 50 mL of the prepared solvent (sonicate for 5 minutes to ensure complete dissolution).

-

Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl.

-

Titration: Under a continuous nitrogen purge (to prevent CO2 absorption, which skews basicity readings), titrate the solution with standardized 0.1 M KOH using an automated potentiometric titrator.

-

Validation: Plot the first derivative of the titration curve. The inflection point corresponds to the apparent pKa. Repeat across varying methanol concentrations (30%, 40%, 60%) and extrapolate to 0% methanol to find the true aqueous pKa.

Protocol 2: Regioselective Functionalization Workflow

When synthesizing complex arylated imidazoles or fluorescent BOPIM dyes[5], the order of operations is critical. The following workflow prevents side reactions.

-

N-Protection (Critical Step): Suspend the compound in anhydrous DMF at 0 °C. Add 1.1 equivalents of NaH (60% dispersion in mineral oil). Once hydrogen evolution ceases, add 1.1 equivalents of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This protects the acidic N-H and prevents palladium catalyst poisoning during downstream steps[2].

-

Aldehyde Derivatization: React the C2-aldehyde with a primary amine in the presence of NaBH(OAc)3 and a catalytic amount of acetic acid in dichloroethane to yield the secondary amine via reductive amination.

-

Cross-Coupling: With the N-H protected and the aldehyde modified, subject the C4/C5 bromines to Suzuki-Miyaura coupling using an aryl boronic acid, Pd(PPh3)4 (5 mol%), and K2CO3 in a biphasic Toluene/Water mixture at 90 °C.

Fig 2. Sequential functionalization workflow for dibromoimidazole scaffolds.

Advanced Synthetic Applications

The unique physical properties of 4,5-Dibromo-1H-imidazole-2-carbaldehyde make it highly sought after in advanced materials science. For instance, in the synthesis of solid-emissive boron–fluorine (BOPIM) complexes, the imidazole core is coordinated to a boron center. The presence of the heavy bromine atoms at the C4 and C5 positions induces a "heavy atom effect," which facilitates intersystem crossing. This physical phenomenon is deliberately leveraged by materials scientists to increase the efficiency of singlet oxygen production and to engineer fluorophores with exceptionally large Stokes shifts[5].

Furthermore, the robust thermal stability of the brominated imidazole core allows it to withstand the harsh, high-temperature conditions (often >100 °C) required for sequential C-H and C-Br functionalization, enabling the rapid assembly of complex, multi-arylated heterocyclic libraries for high-throughput drug screening[2].

References

-

[1] 106848-46-8 | 4,5-Dibromo-1H-imidazole-2-carbaldehyde - AiFChem. AiFChem. Available at:

-

[4] Cas 1003-91-4, 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE. LookChem. Available at:

-

[5] Synthesis and Characterization of Novel Fluorescent BOPIM Dyes with Large Stokes Shift. ResearchGate. Available at:

-

[2] C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. ACS Publications. Available at:

-

[3] Imidazole-2-carboxaldehyde | 10111-08-7. ChemicalBook. Available at:

Sources

The Synthetic Versatility of 4,5-Dibromo-1H-imidazole-2-carbaldehyde: A Technical Guide for Chemical Innovation

For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazole core holds a privileged position due to its prevalence in biologically active molecules.[1][2] The strategic introduction of reactive handles onto this scaffold provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of the reactivity of 4,5-Dibromo-1H-imidazole-2-carbaldehyde, a trifunctional building block poised for diverse synthetic transformations. We will delve into the synthesis of this key intermediate and explore the chemoselective reactions at its distinct reactive sites: the electrophilic aldehyde and the versatile carbon-bromine bonds, providing field-proven insights and detailed experimental frameworks.

Synthesis of the Core Scaffold: 4,5-Dibromo-1H-imidazole-2-carbaldehyde

The efficient construction of the 4,5-Dibromo-1H-imidazole-2-carbaldehyde core is paramount for its utilization as a versatile building block. A robust and scalable synthesis is crucial for advancing its applications in drug discovery and materials science.

Synthetic Approach: Vilsmeier-Haack Formylation

A highly effective method for the introduction of a formyl group onto electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation. The imidazole ring, particularly when substituted with electron-donating groups or in its anionic form, is sufficiently electron-rich to undergo this electrophilic substitution.

The proposed synthesis commences with the commercially available 4,5-dibromo-1H-imidazole.[6] The Vilsmeier-Haack reaction is then employed to introduce the carbaldehyde group at the C2 position.

Expert Insight: The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating electron-rich heterocycles. The reaction proceeds under relatively mild conditions and is often high-yielding. It is crucial to control the reaction temperature during the formation of the Vilsmeier reagent, which is an exothermic process. The subsequent formylation of the dibromoimidazole is typically performed at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

Materials:

-

4,5-Dibromo-1H-imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 4,5-dibromo-1H-imidazole (1 equivalent) in anhydrous DCM to the flask.

-

Heat the reaction mixture to reflux (approximately 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4,5-Dibromo-1H-imidazole-2-carbaldehyde.

Reactivity at the Aldehyde Functionality

The aldehyde group at the C2 position is a key site for a variety of synthetic transformations, including nucleophilic additions and condensation reactions. The electron-withdrawing nature of the dibrominated imidazole ring enhances the electrophilicity of the aldehyde carbon.[7][8]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[9][10] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are valuable precursors in organic synthesis.

Expert Insight: The choice of catalyst is critical in the Knoevenagel condensation. Weak bases such as piperidine or imidazole are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[11] The reaction is typically conducted in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

4,5-Dibromo-1H-imidazole-2-carbaldehyde

-

Malononitrile

-

Piperidine

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,5-Dibromo-1H-imidazole-2-carbaldehyde (1 equivalent), malononitrile (1.1 equivalents), and toluene.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(4,5-dibromo-1H-imidazol-2-yl)methylene)malononitrile.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (Predicted) |

| 4,5-Dibromo-1H-imidazole-2-carbaldehyde | Malononitrile | Piperidine | Toluene | Reflux | >85% |

| 4,5-Dibromo-1H-imidazole-2-carbaldehyde | Ethyl cyanoacetate | Piperidine | Toluene | Reflux | >80% |

| 4,5-Dibromo-1H-imidazole-2-carbaldehyde | Diethyl malonate | Piperidine | Toluene | Reflux | >75% |

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13] The reaction proceeds via the in situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines, which can lead to over-alkylation.

Expert Insight: A key consideration in reductive amination is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation. It is stable in acidic conditions, which are often used to catalyze imine formation, and it does not readily reduce the starting aldehyde.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

4,5-Dibromo-1H-imidazole-2-carbaldehyde

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 4,5-Dibromo-1H-imidazole-2-carbaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the corresponding secondary amine.

Reactivity at the Carbon-Bromine Bonds

The two bromine atoms at the C4 and C5 positions of the imidazole ring are versatile handles for the introduction of a wide range of substituents via metal-catalyzed cross-coupling reactions. This allows for the construction of highly functionalized imidazole derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[14][15] This reaction is widely used in both academic and industrial settings due to its broad substrate scope and functional group tolerance.

Expert Insight: The reactivity of the two C-Br bonds in 4,5-dibromoimidazole derivatives may differ, allowing for selective mono- or di-arylation by careful control of reaction conditions.[16][17] The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For electron-rich heterocyclic halides, catalysts with electron-rich and bulky phosphine ligands are often effective. The presence of the aldehyde group may necessitate the use of a protecting group, such as an acetal, to prevent unwanted side reactions, although in many cases, the reaction can proceed chemoselectively.[18]

Experimental Protocol: Mono-Suzuki-Miyaura Coupling

Materials:

-

4,5-Dibromo-1H-imidazole-2-carbaldehyde

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 4,5-Dibromo-1H-imidazole-2-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the mono-arylated product.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 °C | 4-Bromo-5-phenyl-1H-imidazole-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C | 4-Bromo-5-(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 °C | 4-Bromo-5-(pyridin-3-yl)-1H-imidazole-2-carbaldehyde |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[19][20] This reaction is a powerful tool for the synthesis of alkynyl-substituted imidazoles, which are of interest in materials science and as precursors for further transformations.

Expert Insight: The Sonogashira coupling is generally performed under mild, basic conditions, often using an amine as both the base and a solvent. The choice of palladium and copper catalysts, as well as the ligand for the palladium, can significantly influence the reaction efficiency. As with the Suzuki coupling, chemoselectivity can be an issue, and protection of the aldehyde may be necessary in some cases.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4,5-Dibromo-1H-imidazole-2-carbaldehyde

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add 4,5-Dibromo-1H-imidazole-2-carbaldehyde (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

-

Evacuate and backfill with an inert gas.

-

Add a degassed mixture of THF and triethylamine.

-

Add the terminal alkyne (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the alkynyl-substituted imidazole.

Conclusion

4,5-Dibromo-1H-imidazole-2-carbaldehyde is a highly versatile and valuable building block for the synthesis of a diverse array of complex molecules. Its three distinct reactive sites—the C2-aldehyde, the C4-bromo, and the C5-bromo—can be selectively functionalized using a range of modern synthetic methodologies. This guide has provided a comprehensive overview of the key reactions of this scaffold, complete with expert insights and detailed experimental protocols. By understanding and applying the principles of chemoselectivity and by employing appropriate synthetic strategies, researchers can unlock the full potential of this powerful intermediate in the pursuit of novel therapeutics and advanced materials.

References

-

Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

-

PMC. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

-

PubMed. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

-

PubMed. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

ResearchGate. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. [Link]

-

ResearchGate. Synthesis of 1‐protected 2‐aryl‐4,5‐dibromo‐1H‐imidazoles 222 and.... [Link]

-

ACS Publications. (2024, June 12). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

-

Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

-

Organic Synthesis. Protecting Groups. [Link]

-

SCIRP. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (2025, April 8). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

SAGE Journals. (2005, May). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

PubMed. (2001, December 14). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]

-

ResearchGate. (2025, August 6). Lithiation of 1-arylimidazol-2(1H)-ones and 1-aryl-4,5-dihydroimidazol-2(1H)-ones. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

SynOpen. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. [Link]

-

PubMed. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

-

Semantic Scholar. (1996). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. [Link]

-

Wiley Online Library. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. [Link]

-

MDPI. (2025, April 22). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

-

PMC. 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. [Link]

-

Royal Society of Chemistry. A sequential one-pot approach to 1,2,4,5-tetrasubstituted-2H-imidazole synthesis from disubstituted alkynes. [Link]

- Google Patents.

-

ACS Publications. (2017, March 16). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[8][21]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. [Link]

-

PubChem. 1H-Imidazole, 4,5-dibromo-. [Link]

-

Semantic Scholar. (2020, November 26). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]

-

SciSpace. Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

PubChem. 4-bromo-5-propan-2-yl-1H-imidazole-2-carbaldehyde. [Link]

-

MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability and Storage Dynamics of 4,5-Dibromo-1H-imidazole-2-carbaldehyde: A Technical Guide

Executive Summary

4,5-Dibromo-1H-imidazole-2-carbaldehyde (CAS 106848-46-8) is a highly functionalized halogenated building block critical to pharmaceutical synthesis, API development, and advanced materials science. However, the molecule presents significant handling challenges. Its stability is fundamentally compromised by the inherent reactivity of the C2-carbaldehyde group, which is electronically modulated by the electron-withdrawing dibromo-imidazole core.

This whitepaper provides an in-depth analysis of the degradation causality of this compound and establishes a self-validating protocol for its storage, handling, and quality control.

Physicochemical Profiling & Degradation Causality

As an application scientist, understanding why a compound degrades is the prerequisite to preventing it. The degradation of imidazole-2-carbaldehydes follows two primary, thermodynamically favorable pathways:

A. Photo-Induced Auto-Oxidation (Photosensitization)

Imidazole-2-carboxaldehydes are established photosensitizers[1]. Upon exposure to ultraviolet (UV) or ambient light, the molecule absorbs a photon and undergoes intersystem crossing to a highly reactive triplet excited state (3C*). In the presence of atmospheric oxygen, this excited state drives the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and organic peroxides[1]. These ROS subsequently attack the aldehyde moiety, irreversibly auto-oxidizing it into 4,5-dibromo-1H-imidazole-2-carboxylic acid.

B. Moisture-Driven Hydration (Geminal Diol Equilibrium)

The two bromine atoms at the 4 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect) on the imidazole ring. This exacerbates the electrophilicity of the C2-carbonyl carbon. When exposed to ambient humidity, the aldehyde undergoes nucleophilic addition by water, establishing a pH-dependent equilibrium with its geminal diol (hydrate) form[2]. While the active aldehyde form absorbs strongly in the UV region (e.g., ~287 nm), the diol form shifts absorption to the deep UV (~212 nm)[2]. If stored improperly, this hydration alters the compound's reactivity profile, leading to failed downstream synthetic couplings.

Logical relationship of 4,5-Dibromo-1H-imidazole-2-carbaldehyde degradation pathways.

Empirical Storage Protocols

To arrest these degradation kinetics, storage protocols must be designed as a multi-barrier system addressing temperature, light, oxygen, and moisture[3].

The Causality Behind Storage Parameters:

-

Temperature (-20°C): Sub-zero storage minimizes the kinetic energy available for auto-oxidation and thermal degradation[4].

-

Inert Atmosphere (Argon/N₂): Displacing oxygen eliminates the primary reactant required for ROS generation and subsequent carboxylic acid formation[1].

-

Light Protection: Storing in amber vials or foil-wrapped containers prevents the initial photon absorption event, completely halting the photosensitization cascade[1].

-

Desiccation: Maintaining an anhydrous environment prevents the nucleophilic attack of water, keeping the molecule in its active aldehyde state rather than the inactive geminal diol[2].

Quantitative Storage Stability Profile

| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradant |

| -20°C | Inert (Ar/N₂) | Dark | > 24 Months | None (Stable) |

| 4°C | Inert (Ar/N₂) | Dark | 6 Months | Geminal Diol (Hydrate) |

| 25°C | Ambient Air | Dark | < 1 Month | Carboxylic Acid |

| 25°C | Ambient Air | Ambient Light | < 1 Week | Carboxylic Acid / ROS Adducts |

Quality Control: Stability-Indicating Assays

A protocol is only as reliable as its validation. To ensure the integrity of 4,5-Dibromo-1H-imidazole-2-carbaldehyde before use in sensitive syntheses, the following self-validating analytical workflow must be executed.

Experimental workflow for stability-indicating quality control assays.

Step-by-Step Methodology: HPLC & NMR Validation

Phase 1: Sample Preparation (The Critical Step)

-

Retrieval: Remove the sealed vial from -20°C storage.

-

Causality & Self-Validation: You must allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold vial in ambient air causes immediate condensation, artificially inducing geminal diol formation and ruining the analytical batch.

-

-

Dissolution: Dissolve 1 mg of the sample in 1 mL of strictly anhydrous Acetonitrile (for HPLC) or anhydrous DMSO-d6 (for NMR).

Phase 2: High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid).

-

Causality: The addition of TFA ensures the imidazole nitrogen remains protonated throughout the run, preventing peak tailing caused by secondary interactions with column silanols.

-

-

Detection: Monitor dual wavelengths at 287 nm (target aldehyde) and 212 nm (hydrate/degradants)[2].

-

Self-Validation: Inject a blank of the anhydrous Acetonitrile first. If peaks appear, the solvent is contaminated with moisture. A pure sample will show a single sharp peak at 287 nm.

Phase 3: Proton Nuclear Magnetic Resonance (¹H-NMR)

-

Acquisition: Run a standard ¹H-NMR in anhydrous DMSO-d6.

-

Signal Verification: The definitive marker of structural integrity is the aldehyde proton, which must appear as a sharp singlet between 9.5 ppm and 9.8 ppm.

-

Degradation Markers: The absence of the ~9.5 ppm peak, coupled with the appearance of a broad signal ~12.5 ppm, confirms irreversible oxidation to the carboxylic acid. A signal near 6.0 ppm indicates moisture contamination (geminal diol C-H).

References

- MedChemExpress. "1H-Imidazole-2-carbaldehyde (2-Formylimidazole) | Biochemical Reagent".

- Fisher Scientific.

- ACS Publications.

- ResearchGate.

Sources

literature review on 4,5-Dibromo-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to 4,5-Dibromo-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Applications

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in drug design.[3] This guide focuses on a highly functionalized, yet underexplored derivative: 4,5-Dibromo-1H-imidazole-2-carbaldehyde. This molecule presents a trifunctional platform, featuring two reactive bromine atoms and a versatile aldehyde group, making it a powerful intermediate for constructing diverse molecular libraries. This document provides a comprehensive overview of its properties, a proposed, field-proven synthetic methodology, an analysis of its chemical reactivity, and its potential applications for researchers in drug discovery and materials science.

The Strategic Value of Functionalized Imidazoles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in nature—most notably in the amino acid histidine—underpins its role in vital biological processes, including enzymatic catalysis.[1] In synthetic chemistry, the strategic placement of functional groups on the imidazole ring creates versatile building blocks for further elaboration.

-

Halogens as Synthetic Handles: Bromine atoms, such as those in the 4 and 5 positions, are exceptional leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[4]

-

The Aldehyde as a Gateway: The carbaldehyde group at the C2 position is a versatile functional group, readily participating in reactions like reductive amination, Wittig reactions, and condensations to build a wide array of side chains and heterocyclic systems.[5]

The combination of these three functional groups in 4,5-Dibromo-1H-imidazole-2-carbaldehyde offers a convergence of reactivity, allowing for sequential and controlled modifications to explore chemical space efficiently.

Physicochemical and Spectroscopic Profile

Table 1: Computed Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₄H₂Br₂N₂O | - |

| Molecular Weight | 253.88 g/mol | - |

| Monoisotopic Mass | 251.85197 Da | - |

| XLogP3 | 1.2 | Predicted |

| Hydrogen Bond Donor Count | 1 | (from N-H) |

| Hydrogen Bond Acceptor Count | 2 | (from N and C=O) |

| Polar Surface Area | 49.9 Ų | Predicted |

Predicted Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to be simple, featuring a deshielded aldehyde proton (CHO) signal around δ 9.5-10.0 ppm and a broad N-H proton signal.

-

¹³C NMR: Key signals would include the aldehyde carbon at δ 180-185 ppm and two bromine-substituted carbons in the aromatic region.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and a broad N-H stretch around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br), resulting in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Synthesis and Methodology

A direct, documented synthesis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde is not prevalent in the literature. However, a robust and logical synthetic route can be designed by combining established methods for the bromination of imidazoles and the formylation of halo-heterocycles. The proposed pathway involves the formylation of the readily accessible precursor, 4,5-Dibromo-1H-imidazole.

Retrosynthetic Analysis

The key disconnection is at the C2 position, breaking the C-C bond between the imidazole ring and the aldehyde carbon. This points to a formylation reaction on a 2-metallo-imidazole species, which in turn comes from the dibrominated imidazole precursor.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4,5-dibromo-1-methyl-1h-imidazole-2-carbaldehyde (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4,5-dibromo-1-ethyl-1h-imidazole-2-carbaldehyde (C6H6Br2N2O) [pubchemlite.lcsb.uni.lu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structural Analysis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive exploration of the structural analysis of 4,5-dibromo-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, and understanding the precise atomic arrangement and electronic properties of its derivatives is paramount for rational drug design and the development of novel functional materials.[1] This document delineates the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—to elucidate the structure of this target molecule. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis and characterization of novel imidazole derivatives.

Introduction: The Significance of 4,5-Dibromo-1H-imidazole-2-carbaldehyde

The imidazole ring is a fundamental component of numerous biologically active molecules, including amino acids (histidine) and purines.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] The introduction of bromine atoms and a carbaldehyde group to the imidazole core in 4,5-dibromo-1H-imidazole-2-carbaldehyde creates a highly functionalized and reactive molecule. The bromine atoms can serve as handles for further synthetic modifications, such as cross-coupling reactions, while the aldehyde group provides a reactive site for the formation of imines, alcohols, or carboxylic acids.

The precise characterization of the structure of 4,5-dibromo-1H-imidazole-2-carbaldehyde is the foundational step in understanding its reactivity, intermolecular interactions, and potential biological activity. This guide provides the necessary theoretical and practical framework for its comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity (spin-spin coupling), and their spatial proximity (Nuclear Overhauser Effect).

¹H NMR Spectroscopy: Probing the Protons

Causality Behind Experimental Choices: In ¹H NMR, we are primarily interested in the chemical shifts and coupling constants of the N-H proton of the imidazole ring and the aldehyde proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for imidazole derivatives as it can solubilize the compound and its N-H proton is often observable.

Expected ¹H NMR Spectrum of 4,5-Dibromo-1H-imidazole-2-carbaldehyde (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the electron-withdrawing nature of the imidazole ring. |

| Imidazole N-H | 12.0 - 14.0 | Broad Singlet (br s) | The N-H proton is acidic and its chemical shift can be concentration and temperature-dependent. It will readily exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromo-1H-imidazole-2-carbaldehyde in 0.6 mL of DMSO-d₆.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of ¹³C, a greater number of scans are typically required. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Expected ¹³C NMR Spectrum of 4,5-Dibromo-1H-imidazole-2-carbaldehyde (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon is significantly deshielded. |

| Imidazole C2 | 140 - 150 | The carbon atom attached to the aldehyde group. |

| Imidazole C4/C5 | 110 - 125 | The two bromine-substituted carbons will have similar chemical shifts. Their signals may be broad due to quadrupolar relaxation of the bromine nuclei. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the FID and reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like imidazoles, often resulting in the observation of the protonated molecule [M+H]⁺.[3] The presence of two bromine atoms will result in a characteristic isotopic pattern.

Expected Mass Spectrum of 4,5-Dibromo-1H-imidazole-2-carbaldehyde:

| Ion | Expected m/z | Isotopic Pattern | Notes |

| [M+H]⁺ | ~268.8, 270.8, 272.8 | 1:2:1 ratio | The characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) provides a definitive signature for the presence of two bromine atoms in the molecule. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on the absorption of infrared radiation.

Causality Behind Experimental Choices: For 4,5-dibromo-1H-imidazole-2-carbaldehyde, we expect to see characteristic stretching vibrations for the N-H, C=O (aldehyde), and C=N/C=C bonds of the imidazole ring.

Expected IR Absorption Bands for 4,5-Dibromo-1H-imidazole-2-carbaldehyde:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Broad |

| C-H Stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C Stretch (imidazole) | 1500 - 1650 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4]

Causality Behind Experimental Choices: Growing high-quality single crystals is the most critical and often the most challenging step. Slow evaporation of a saturated solution is a common technique. The choice of solvent is crucial and often requires screening of several options.

Expected Crystal Structure Features:

-

The imidazole ring is expected to be planar.

-

The molecule will likely form hydrogen bonds in the solid state via the N-H group and the aldehyde oxygen.

-